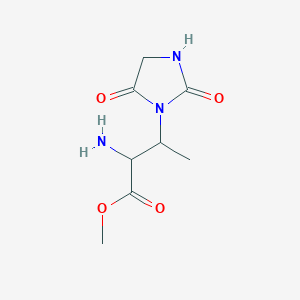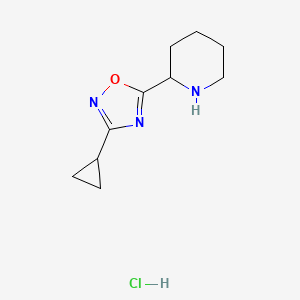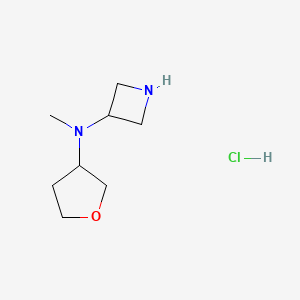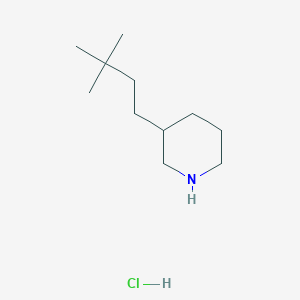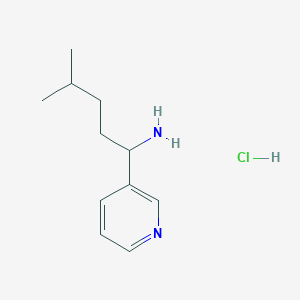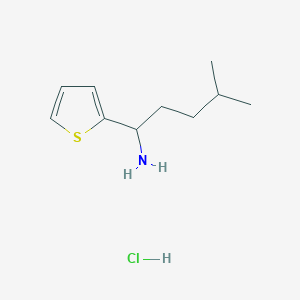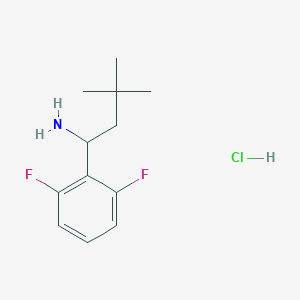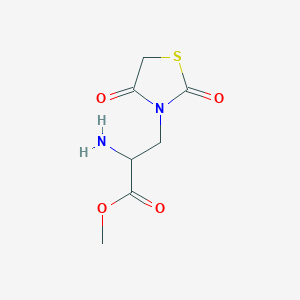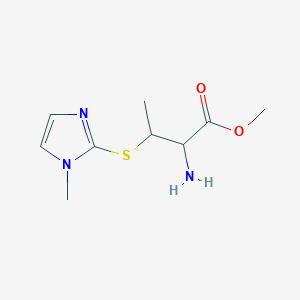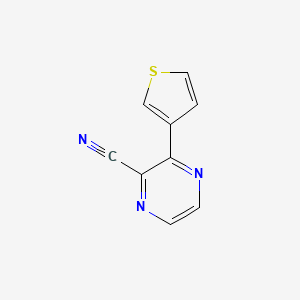
5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
Carboxylic acids and their derivatives are a broad class of organic compounds containing a carboxyl functional group (-COOH). They are widely found in nature and are essential to life processes .
Synthesis Analysis
The synthesis of carboxylic acid derivatives often involves various methods, including the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
Carboxylic acid derivatives can participate in a variety of chemical reactions. For example, the Suzuki–Miyaura coupling is a common reaction involving organoboron reagents .Physical And Chemical Properties Analysis
Carboxylic acids and their derivatives exhibit a range of physical and chemical properties, including acidity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Photochemistry
"5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid" and its derivatives have been explored for their reactivity and applications in synthesis and photochemistry. For instance, derivatives of this compound have been synthesized and investigated for their photochemical reactivity, including [2 + 2] photocycloaddition reactions and photoreduction processes. These studies underline the influence of substituents on the N-atom on the compound's photochemical behavior, suggesting its utility in designing photo-responsive materials and in studying photochemical reaction mechanisms (Ihlefeld & Margaretha, 1992).
Structural Analysis and Reactivity
The crystal structure and reactivity of closely related compounds have been investigated to understand their molecular configurations and potential applications in designing new materials or drugs. For example, structural analysis of derivatives by X-ray diffraction has provided insights into their molecular arrangements and interactions, which are crucial for designing compounds with desired physical and chemical properties (Silva et al., 2006).
Application in Synthesis of Fluorinated Compounds
This chemical has also been used in the synthesis of fluorinated derivatives, such as in the case of a fluorinated bilirubin analog. The introduction of fluorine atoms into the bilirubin structure through derivatives of this compound illustrates its utility in the modification of biologically relevant molecules, potentially affecting their solubility and biological activity (Boiadjiev & Lightner, 1997).
Antimicrobial Applications
Moreover, the compound and its derivatives have been explored for antimicrobial applications, highlighting its potential in the development of new antimicrobial agents. The synthesis of novel pyrrole derivatives and their evaluation for antimicrobial activities underscore the compound's relevance in medicinal chemistry, offering a pathway for the development of new treatments for infectious diseases (Hublikar et al., 2019).
Isomerization Reactions
Research on Fe(II)-catalyzed isomerization of related compounds further demonstrates the versatility of this compound derivatives in organic synthesis. This research contributes to the understanding of isomerization mechanisms and offers practical approaches for the synthesis of pyrrole derivatives with diverse functional groups, which can be critical for developing pharmaceuticals and organic materials (Galenko et al., 2017).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and other organoboron reagents.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially participate in the formation of carbon-carbon bonds . This involves the oxidative addition of the compound to a palladium catalyst, followed by transmetalation with an organoboron reagent .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving carbon-carbon bond formation, given its potential use in suzuki–miyaura cross-coupling reactions .
Result of Action
If used in suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a base .
Propriétés
IUPAC Name |
5-methoxycarbonyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-4-6(8(11)12)5(2)10-7(4)9(13)14-3/h10H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNGWWQMFJZVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B1432932.png)
